

troubleshooting common problems in PDM-42 organoid culture contamination

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PDM-42 Organoid Culture Contamination: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered in PDM-42 organoid cultures.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in PDM-42 organoid cultures?

The most frequently observed contaminants in organoid cultures include bacteria, fungi (yeast and mold), mycoplasma, and a less commonly identified contaminant referred to as "black gum worms".^[1] Patient-derived organoids (PDOs), particularly those from tissues with a native microbiome like the gastrointestinal tract, are at a higher risk of initial contamination.^{[1][2][3]}

Q2: How can I visually identify different types of contamination?

- **Bacterial Contamination:** Look for a sudden drop in pH (media turning yellow/red and turbid overnight).^[1] Under the microscope, bacteria may appear as small, black, spherical colonies that are often hazy at the periphery and grow rapidly.^{[1][4]} They can be found within the Matrigel/BME domes or sedimented around the edges.^[4]

- Fungal (Yeast/Mold) Contamination: Yeast contamination may appear as cotton-like, flocculent clumps.[1] Individual yeast cells can sometimes be seen budding. Mold will present as filamentous, tubular, or dendritic hyphae.[1] The culture medium may not become turbid in the early stages of fungal contamination.[1]
- Mycoplasma Contamination: Mycoplasma is not visible under a standard light microscope due to its small size (0.1-0.3 μm).[1] Its presence should be suspected if there are signs of cellular stress, such as reduced proliferation or changes in morphology, without visible microbial growth.[5] Detection requires specific methods like PCR.[1][6]
- "Black Gum Worm" Contamination: This contaminant is characterized by actively twisting, rod-shaped organisms. A key feature is that the culture medium does not typically become turbid.[1]

Q3: What are the primary sources of contamination in organoid cultures?

Contamination can originate from several sources:

- The primary tissue sample: Tissues from non-sterile environments, such as the gut, are a major source of microbial contamination.[1][2][3]
- The laboratory environment: Airborne particles, contaminated surfaces in biosafety cabinets, incubators, and lab equipment can introduce contaminants.[7][8]
- Reagents and media: Contaminated sera, media, or other solutions are a potential source.[1][7]
- The operator: Poor aseptic technique is a significant contributor to contamination.[1][7]

Q4: Can I use antibiotics in my PDM-42 organoid culture? Are there any drawbacks?

Yes, antibiotics and antimycotics are commonly used to prevent microbial contamination.[2][4] However, their use can have drawbacks. For instance, long-term use of antibiotics like Penicillin/Streptomycin (P/S) can negatively impact organoid growth and viability.[2] It has also been shown that antibiotics can alter the transcriptional activity and differentiation of cells within the organoids.[2] Therefore, it is often recommended to use them judiciously, particularly during the initial establishment of the culture.[9]

Troubleshooting Common Contamination Issues

Issue 1: My organoid culture medium turned cloudy and yellow overnight.

This is a classic sign of bacterial contamination.^[1]

Immediate Actions:

- Immediately isolate the contaminated cultures to prevent cross-contamination.
- Discard the contaminated flasks and decontaminate the incubator and biosafety cabinet thoroughly.^{[7][8]}
- Review your aseptic technique and ensure all media and reagents are sterile.^[7]

Preventative Measures:

- Incorporate thorough washing steps of the primary tissue with a suitable antibiotic solution before processing.^{[2][9][10]}
- Consider using a broad-spectrum antibiotic combination, such as Penicillin-Streptomycin, in the initial culture stages.^[1]
- Always practice strict aseptic technique, including sterilizing all equipment and working within a clean biosafety cabinet.^{[7][11]}

Issue 2: I see filamentous growths or small budding particles in my culture, but the media is not cloudy.

This is indicative of a fungal (mold or yeast) contamination.^{[1][4]}

Immediate Actions:

- Isolate and discard the contaminated cultures.
- Thoroughly clean and decontaminate all work surfaces, incubators, and equipment.

- Check all reagents, especially serum and media, for any signs of contamination.

Preventative Measures:

- Use an antifungal agent like Amphotericin B or Nystatin in your culture medium, especially during humid seasons when fungal spore counts are higher.[\[1\]](#)
- Ensure all solutions are sterile-filtered.
- Maintain a clean and dry incubator environment.

Issue 3: My organoids are growing poorly and look unhealthy, but I don't see any visible contaminants.

This could be a sign of mycoplasma contamination.[\[1\]](#)[\[5\]](#)

Detection Protocol:

- Sample Collection: Aspirate the supernatant from your organoid culture.
- PCR Detection: Use a commercially available mycoplasma PCR detection kit to test the supernatant.[\[1\]](#)[\[6\]](#) This method amplifies mycoplasma DNA for sensitive and specific detection.

Eradication Protocol:

- Mycoplasma Removal Agents: Treat the culture with a specific mycoplasma removal reagent. The working concentration may need to be optimized, with recommendations often ranging from 0.5 to 250 µg/mL.[\[1\]](#) It is advisable to test a few concentrations to find the most effective and least toxic for your organoids.[\[1\]](#)
- In Vivo Passaging (for patient-derived organoids): For precious patient-derived organoid lines, an effective but more complex method is to passage the organoids through an in vivo mouse model. The host immune system can clear the mycoplasma, and the organoids can then be re-established in culture.[\[6\]](#)[\[12\]](#)

- Post-Treatment Testing: After the treatment period (typically 1-2 weeks), re-test for mycoplasma using a PCR kit to confirm its elimination.[\[1\]](#)

Data on Contamination Prevention

The choice of washing solution for the primary tissue is critical in preventing initial contamination. The following table summarizes the efficacy of different washing solutions in preventing microbial contamination in patient-derived organoid cultures from colorectal cancer tissues.

Washing Solution	Contamination Rate (%)	Impact on Cell Viability
No Wash	62.5%	N/A
PBS	50%	-
PBS with Penicillin/Streptomycin (P/S)	25%	Reduced percentage of living cells
PBS with Primocin	0%	No negative impact on cell viability

Data sourced from a study on colorectal cancer patient-derived organoids.[\[2\]](#)[\[13\]](#)

Experimental Protocols

Protocol 1: Aseptic Tissue Handling and Washing to Prevent Contamination

- Collect the PDM-42 tissue sample in a sterile collection tube containing a transport medium supplemented with an effective antibiotic, such as Primocin (100 µg/ml).[\[11\]](#)
- In a biosafety cabinet, transfer the tissue to a sterile petri dish.
- Wash the tissue multiple times (at least 3-5 times) with a cold, sterile phosphate-buffered saline (PBS) solution containing Primocin.[\[13\]](#) For intestinal tissues, it is recommended to perform more extensive washing (upwards of 10 times).[\[9\]](#)

- After washing, proceed with tissue dissociation and organoid seeding under strict aseptic conditions.[\[7\]](#)[\[11\]](#)

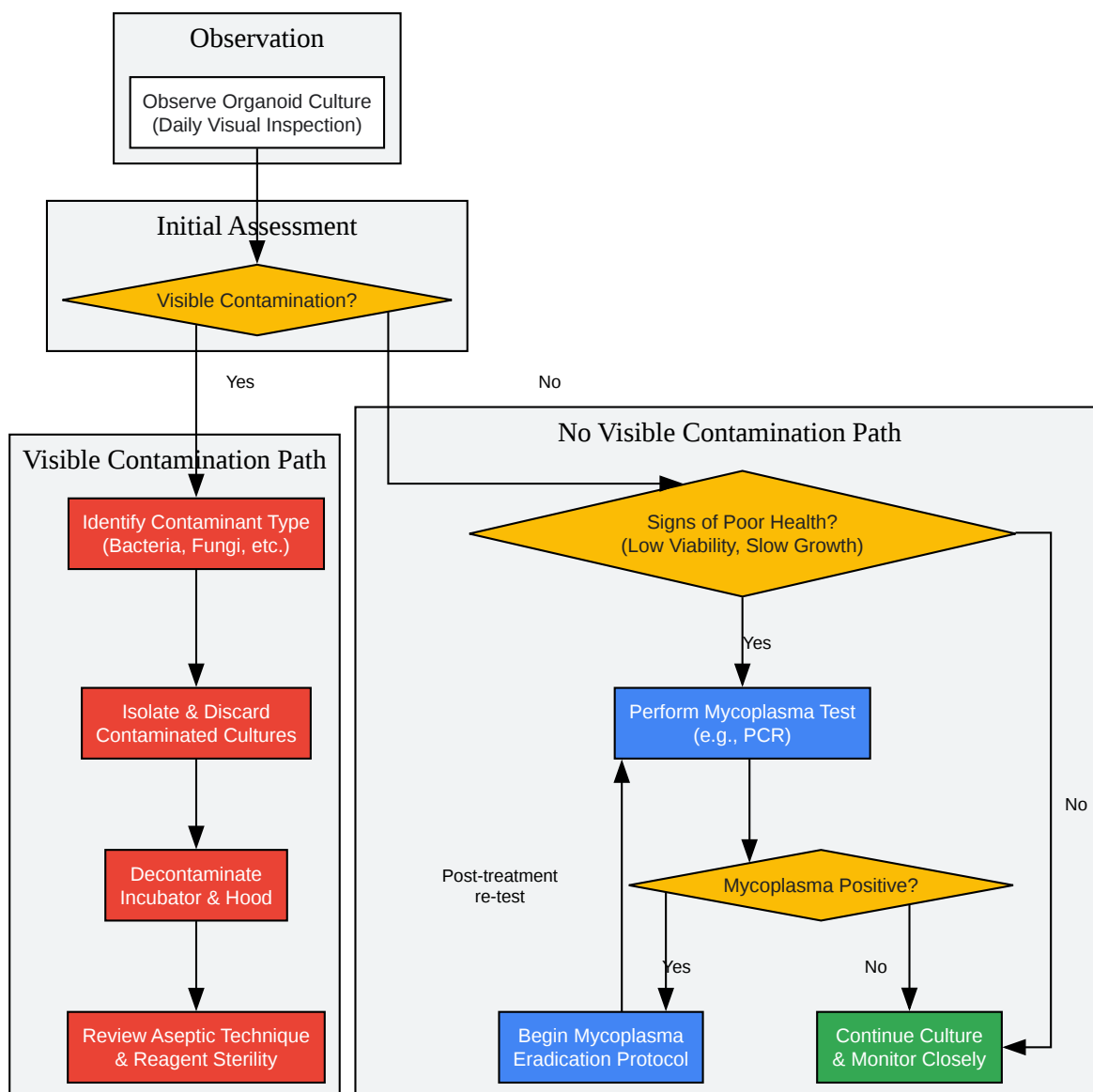
Protocol 2: Routine Mycoplasma Surveillance

- Once a month, or if contamination is suspected, collect 1 mL of spent culture medium from your PDM-42 organoid cultures.
- Follow the instructions of a commercial PCR-based mycoplasma detection kit.
- Include a positive and negative control in your PCR run to ensure the validity of the results.
- If a positive result is obtained, immediately quarantine the affected cultures and begin an eradication protocol.

Visualizing Workflows

Troubleshooting Workflow for Suspected Contamination

The following diagram outlines a logical workflow for identifying and addressing contamination in your PDM-42 organoid cultures.



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Caption: A flowchart for troubleshooting contamination in organoid cultures.

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